

Spectroscopic Analysis of (2-Chlorophenyl)urea: A Technical Guide

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Compound of Interest

Compound Name: (2-Chlorophenyl)urea

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This technical guide provides an in-depth overview of the spectroscopic data for **(2-Chlorophenyl)urea**, a key intermediate in various chemical syntheses. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for **(2-Chlorophenyl)urea**. This data is compiled from predictive models and analysis of structurally similar compounds.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.60	Singlet	1H	NH
~8.20	Doublet	1H	Ar-H
~7.35	Doublet of doublets	1H	Ar-H
~7.25	Doublet of doublets	1H	Ar-H
~6.95	Doublet of doublets	1H	Ar-H
~6.50	Singlet (broad)	2H	NH ₂

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~155.0	C=O (Urea)
~136.0	Ar-C (C-NH)
~130.0	Ar-C (C-Cl)
~129.5	Ar-CH
~127.5	Ar-CH
~123.0	Ar-CH
~121.0	Ar-CH

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3400-3200	Strong, Broad	N-H Stretch (Amide/Amine)
3100-3000	Medium	C-H Stretch (Aromatic)
~1660	Strong	C=O Stretch (Urea, Amide I)
~1600	Medium	N-H Bend (Amine/Amide II)
~1480	Medium	C=C Stretch (Aromatic)
~750	Strong	C-Cl Stretch

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
170/172	100 / ~33	[M] ⁺ (Molecular Ion)
126/128	Variable	[M - NH ₂ CO] ⁺
111	Variable	[M - NH ₂ CONH ₂] ⁺
90	Variable	[C ₆ H ₄ Cl] ⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **(2-Chlorophenyl)urea** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **(2-Chlorophenyl)urea** in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved by gentle vortexing.
- Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm probe.
- ¹H NMR Acquisition:

- Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
- Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Use a spectral width of approximately 220 ppm.
 - A relaxation delay of 2-5 seconds is recommended.
 - Accumulate a sufficient number of scans (typically several thousand) for adequate signal intensity.
- Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ^1H and δ 39.52 for ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of solid **(2-Chlorophenyl)urea** directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.

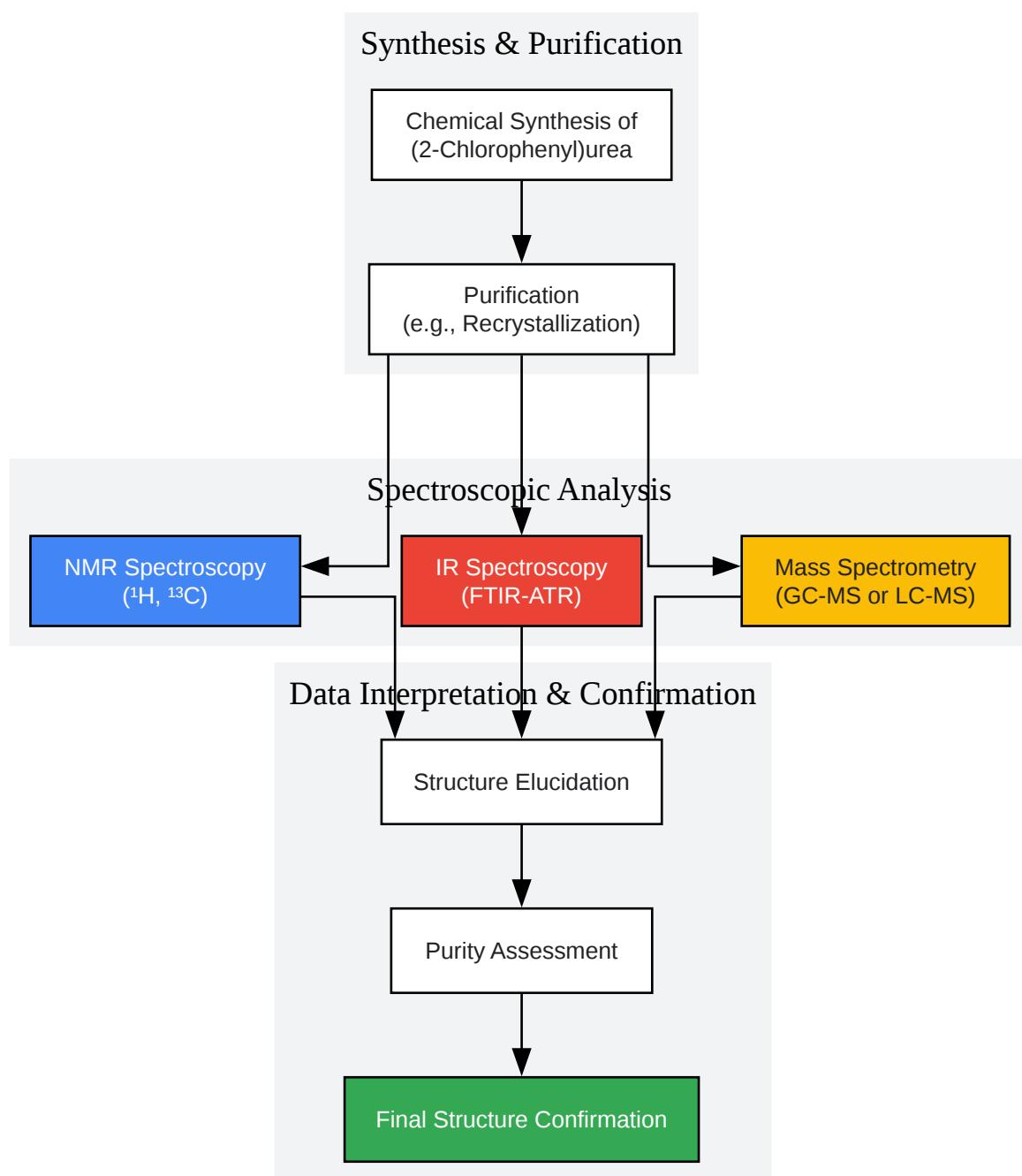
- Collect the sample spectrum over a range of 4000-400 cm^{-1} .
- Co-add at least 32 scans to improve the signal-to-noise ratio.
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **(2-Chlorophenyl)urea** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC-MS) or a direct insertion probe.
- Data Acquisition (GC-MS):
 - Inject a small volume (e.g., 1 μL) of the sample solution into the GC.
 - Use a suitable temperature program for the GC oven to ensure elution of the compound.
 - The mass spectrometer should be set to scan a mass range of m/z 50-500.
- Data Analysis: Identify the molecular ion peak, which should correspond to the molecular weight of **(2-Chlorophenyl)urea** (170.59 g/mol). Analyze the fragmentation pattern to confirm the structure. The presence of the chlorine isotope pattern (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) for chlorine-containing fragments is a key diagnostic feature.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like **(2-Chlorophenyl)urea**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **(2-Chlorophenyl)urea**.

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